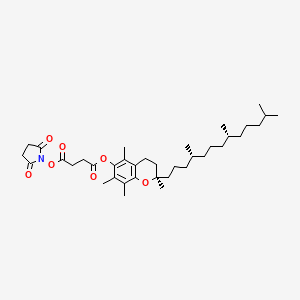

(+)-a-Tocopherol NHS succinate

Description

Contextualization within the α-Tocopherol Derivative Landscape

(+)-α-Tocopherol NHS succinate (B1194679) belongs to a broad family of α-tocopherol derivatives, each synthesized to enhance or modify the properties of the parent vitamin E molecule for various applications. The landscape of these derivatives is largely shaped by the need to improve stability, solubility, and bioavailability, or to enable conjugation to other molecules. wikipedia.org

The most common derivatives are simple esters, such as α-tocopheryl acetate (B1210297) and α-tocopheryl succinate. These are often used in supplements and cosmetics because the esterification of the phenolic hydroxyl group on the chromanol ring improves the molecule's stability against oxidation. wikipedia.orgmdpi.com While these esters can be hydrolyzed back to the active α-tocopherol form in the body, they lack the specific reactivity for covalent bonding that characterizes activated esters. mdpi.com

More complex derivatives have been developed for advanced research and therapeutic applications. For instance, D-alpha-tocopheryl polyethylene (B3416737) glycol succinate (TPGS) is a water-soluble derivative created by esterifying α-tocopherol succinate with polyethylene glycol. nih.govresearchgate.net This modification enhances water solubility and has been widely investigated for its role in drug delivery systems, particularly for improving the bioavailability of poorly soluble drugs. nih.govresearchgate.net

Fluorescently labeled tocopherol analogues, such as those conjugated with NBD (7-nitrobenz-2-oxa-1,3-diazole) or BODIPY (dipyrrometheneboron difluoride), represent another class of derivatives. nih.govnih.gov These are designed as probes to study the intracellular trafficking and localization of vitamin E, providing insights into its biological transport and mechanisms of action. nih.govnih.govnih.gov

(+)-α-Tocopherol NHS succinate occupies a specific niche within this landscape as an amine-reactive building block. It is not typically used as a direct therapeutic or nutritional supplement but as a chemical tool for the site-specific introduction of α-tocopherol into biological systems. Its design is a clear example of how the fundamental structure of vitamin E can be rationally modified to create sophisticated reagents for chemical biology research.

Historical Perspectives and Evolution of Activated Tocopherol Esters in Scientific Inquiry

The development of activated tocopherol esters is intrinsically linked to two parallel streams of scientific progress: the understanding of vitamin E's biological role and the advancement of bioconjugation chemistry.

The story of vitamin E began in 1922 when it was identified as an essential dietary factor for reproduction in rats. wikipedia.orgnih.gov It was named "tocopherol" from the Greek words "tokos" (birth) and "pherein" (to bear or carry). wikipedia.org The most biologically active form, α-tocopherol, was isolated in 1935 and first synthesized in 1938. wikipedia.org Early research focused on its role as a lipid-soluble antioxidant, protecting cell membranes from oxidative damage. nih.gov

To enhance its stability for use in supplements, chemically stable esters like tocopheryl acetate and tocopheryl succinate were developed. wikipedia.org These first-generation derivatives were designed to be pro-vitamins, converting back to the active tocopherol form after ingestion. mdpi.com Research in the latter half of the 20th century began to uncover more complex roles for tocopherol derivatives beyond simple antioxidant activity, including influences on cell signaling and gene expression. nih.govnih.gov Studies in the 1980s identified α-tocopheryl succinate as a potent agent for inhibiting cancer cell proliferation in vitro, sparking interest in its therapeutic potential. nih.gov

Concurrently, the field of bioconjugation was rapidly advancing. A pivotal development was the introduction of N-hydroxysuccinimide (NHS) esters in the 1960s as highly efficient reagents for acylating amino acids and proteins. thieme-connect.comnih.gov Anderson, Zimmerman, and Callahan published key papers in 1963 and 1964 demonstrating the utility of NHS esters for peptide synthesis due to their high reactivity with primary amines under mild aqueous conditions, forming stable amide bonds. thieme-connect.com This methodology became a cornerstone of chemical biology for labeling proteins with a wide array of molecules, including fluorophores and biotin. nih.govtaylorandfrancis.com

The convergence of these fields led to the creation of activated tocopherol esters like (+)-α-Tocopherol NHS succinate. Researchers recognized the potential of using the reliable and efficient NHS ester chemistry to covalently attach the lipophilic tocopherol moiety to biomolecules. This allowed for the targeted delivery of vitamin E's properties or the use of tocopherol as a hydrophobic tag for various applications. This evolution from simple, stable esters for supplementation to reactive, activated esters for bioconjugation reflects a broader trend in science towards designing sophisticated molecular tools to probe and manipulate biological systems with high precision.

Detailed Research Findings

The unique chemical structure of (+)-α-Tocopherol NHS succinate allows for its use in a variety of research applications, primarily centered around its ability to conjugate the α-tocopherol molecule to proteins and other amine-containing biomolecules.

| Research Area | Objective | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Protein Labeling | To covalently attach a hydrophobic, antioxidant molecule to a target protein. | The NHS ester of (+)-α-tocopherol succinate is reacted with primary amines (e.g., lysine (B10760008) residues) on the protein surface in a buffered solution. | The tocopherol moiety can be used to alter the protein's interaction with lipid membranes or to study the effects of targeted antioxidant delivery. | nih.govbiotium.com |

| Drug Delivery Systems | To create amphipathic drug carriers or to modify existing nanocarriers. | Conjugation of tocopherol to hydrophilic polymers or other components of a nanoparticle formulation. | The lipophilic nature of tocopherol can enhance the encapsulation of hydrophobic drugs and improve the carrier's interaction with cell membranes. α-Tocopherol succinate has been shown to improve the efficacy of drugs like paclitaxel (B517696) and doxorubicin (B1662922) in nanostructured lipid carriers. | nih.govnih.govresearchgate.net |

| Membrane Interaction Studies | To investigate how the introduction of α-tocopherol affects the properties of biological membranes. | Proteins or peptides known to interact with membranes are labeled with (+)-α-tocopherol NHS succinate, and the biophysical properties of the membrane are monitored. | α-Tocopherol and its succinate derivative can decrease the membrane dipole potential, which may influence the activity of membrane proteins like P-glycoprotein. | nih.gov |

| Mitochondria-Targeting | To leverage the properties of α-tocopherol succinate for targeting mitochondria in cancer cells. | Formulation of nanoemulsions where α-tocopherol succinate acts as a surfactant and an active agent. | α-Tocopherol succinate can induce apoptosis in cancer cells by interacting with mitochondrial proteins like Bcl-2 and complex II. Nanoemulsions containing α-tocopherol succinate have shown effective inhibition of cancer cell growth. | nih.gov |

Properties

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57NO7/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-22-37(8)23-21-30-29(7)35(27(5)28(6)36(30)44-37)43-33(41)19-20-34(42)45-38-31(39)17-18-32(38)40/h24-26H,9-23H2,1-8H3/t25-,26-,37-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCILXPPTLBPRKG-FAWRFRPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CCC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CCC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H57NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Characterization for Research Applications

Multistep Synthesis Pathways for (+)-α-Tocopherol NHS Succinate (B1194679)

The synthesis of (+)-α-Tocopherol NHS succinate is a two-step process that first involves the esterification of α-tocopherol with succinic anhydride (B1165640) to form α-tocopherol succinate. This intermediate is then activated by N-hydroxysuccinimide to produce the desired NHS ester.

Preparation of α-Tocopherol Succinate Precursors

The initial step in synthesizing (+)-α-Tocopherol NHS succinate is the creation of α-tocopherol succinate. This is typically achieved through the esterification of α-tocopherol with succinic anhydride. smolecule.commdpi.commdpi.com The reaction involves the nucleophilic attack of the hydroxyl group of α-tocopherol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a succinate ester. acs.org

Various catalysts can be employed to facilitate this reaction. Organic bases like pyridine (B92270) and triethylamine (B128534) are commonly used. mdpi.compatsnap.com For instance, triethylamine has been used to catalyze the reaction in n-hexane, achieving a high conversion rate. mdpi.com Another approach involves using anhydrous sodium acetate (B1210297) as a catalyst in the presence of zinc and acetic acid to create a reductive environment that prevents the oxidation of tocopherol. google.com Enzymatic methods, utilizing lipases such as Novozym 435, have also been explored as a greener alternative to chemical synthesis, offering mild reaction conditions and high conversion rates. mdpi.com

The choice of solvent can also influence the reaction's efficiency. Solvents like n-hexane, acetone, and dimethylformamide (DMF) have been reported in the literature. smolecule.commdpi.com After the reaction, the product, α-tocopherol succinate, is typically purified through washing and crystallization. patsnap.com

Table 1: Catalysts and Conditions for α-Tocopherol Succinate Synthesis

| Catalyst | Solvent | Reaction Conditions | Conversion/Yield | Reference |

| Triethylamine | n-Hexane | Not specified | 93.91% conversion | mdpi.com |

| Anhydrous Sodium Acetate, Zinc, Acetic Acid | Acetic Acid | 120-130°C, 4 hours | 99.5% purity | google.com |

| Pyridine | Toluene | Room temperature | Not specified | mdpi.com |

| Novozym 435 (lipase) | Not specified | 48 hours | 94.4% conversion | mdpi.com |

| Candida rugosa lipase (B570770) (CRL) | DMSO | Not specified | 46.95% yield | mdpi.com |

Activation via N-Hydroxysuccinimide Esterification

The second step involves the activation of the carboxylic acid group of α-tocopherol succinate by converting it into an N-hydroxysuccinimide (NHS) ester. This is a crucial step as the NHS ester is a reactive intermediate that can readily form stable amide bonds with primary amino groups on proteins and other biomolecules. smolecule.com

This activation is typically carried out by reacting α-tocopherol succinate with N-hydroxysuccinimide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like dimethylformamide (DMF). smolecule.comnih.gov The DCC facilitates the esterification by activating the carboxyl group of the succinate, which is then attacked by the hydroxyl group of NHS, forming the desired α-tocopherol NHS succinate and dicyclohexylurea (DCU) as a byproduct. The reaction is generally performed under mild conditions to prevent the degradation of the reactants and products. smolecule.com

Exploration of Related Tocopherol-Derived Linkers and Analogues

To expand the utility of tocopherol in various applications, researchers have explored the synthesis of derivatives with different linkers and functional groups. These analogues can offer altered properties such as stability, solubility, and reactivity.

Succinic Acid Esters versus Ether-Linked Carboxylic Acid Derivatives

While α-tocopheryl succinate (α-TS) is a widely studied derivative, its ester linkage is susceptible to hydrolysis. mdpi.com To address this, researchers have synthesized α-tocopheryloxyacetic acid (α-TEA), where the succinic acid moiety is replaced with an acetic acid group linked to the phenolic oxygen of tocopherol via a more stable ether bond. mdpi.com This ether linkage is not easily hydrolyzed, potentially offering greater stability in biological systems. mdpi.com The synthesis of α-TEA typically involves the alkylation of α-tocopherol with a haloacetic acid ester, followed by hydrolysis of the ester to yield the carboxylic acid. mdpi.com Studies have shown that both α-TS and α-TEA exhibit interesting biological activities, with α-TEA sometimes showing a stronger effect in certain in vitro and in vivo models. mdpi.com

Sulfonic and Phosphonic Acid Analogues

In addition to carboxylic acid derivatives, tocopherol analogues bearing sulfonic and phosphonic acid groups have been synthesized. These modifications introduce different chemical and physical properties to the tocopherol molecule. For example, RRR-α-tocopheryloxybutyl sulfonic acid has been synthesized and investigated for its biological effects. researchgate.net Similarly, α-tocopheryl phosphate (B84403) (α-TP) has been prepared, often through a phase transfer catalyzed phosphorylation method. mdpi.com These analogues with different acidic functionalities can interact differently with biological targets and may offer advantages in terms of solubility and bioavailability.

Bioconjugation Methodologies and Advanced Material Development

Amide Bond Formation Chemistry Utilizing the NHS Ester Moiety

The N-hydroxysuccinimide (NHS) ester group of (+)-α-Tocopherol NHS succinate (B1194679) is a key functional component that facilitates the covalent attachment of the tocopherol molecule to other molecules, particularly biomolecules. smolecule.comamerigoscientific.com This reactivity is central to its utility in bioconjugation. smolecule.com

Efficiency and Selectivity in Biomolecule Conjugation

NHS esters are widely recognized for their high reactivity and selectivity towards primary aliphatic amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues in proteins. This specificity makes (+)-α-Tocopherol NHS succinate an efficient tool for labeling proteins and peptides. smolecule.com The resulting amide bond is as stable as a natural peptide bond.

The efficiency of the conjugation reaction can be influenced by factors such as the concentration of the reactants and the presence of organic solvents like DMSO. researchgate.net While generally efficient, the reaction can sometimes be associated with modest efficiencies, particularly when high concentrations of amines are not feasible. nih.gov Careful optimization of reaction conditions is therefore essential to achieve high degrees of functionalization. nih.gov

Design and Synthesis of Research Probes and Labels

The ability of (+)-α-Tocopherol NHS succinate to covalently attach to biomolecules has led to its use in the design and synthesis of various research probes and labels. smolecule.com These tools are instrumental in studying biological processes at the molecular level.

Covalent Attachment to Proteins and Peptides for Proteomics Research

In the field of proteomics, (+)-α-Tocopherol NHS succinate is utilized to label proteins and peptides, forming stable conjugates. smolecule.com This covalent modification allows researchers to track and identify proteins within complex biological samples. The attachment of the lipophilic tocopherol moiety can also be used to study protein-lipid interactions and the role of vitamin E in cellular processes. The specific and efficient nature of the NHS ester reaction with primary amines on proteins makes it a preferred method for such labeling. researchgate.net

Development of Fluorescent and Affinity Tags for Cellular Studies

Researchers have synthesized fluorescent analogues of α-tocopherol to serve as reporter ligands in protein-binding and lipid transfer assays. nih.gov These fluorescent probes, which can include moieties like 7-nitrobenz-2-oxa-1,3-diazole (NBD) and dipyrrometheneboron difluoride (BODIPY), are designed to exhibit changes in fluorescence upon moving from an aqueous to a hydrophobic environment, such as a protein's binding site. nih.govnih.gov This property allows for the investigation of the mechanisms of tocopherol transfer proteins and the intracellular trafficking of vitamin E. nih.govresearchgate.net By conjugating such fluorescent tags to biomolecules using NHS ester chemistry, it is possible to visualize these molecules under fluorescence microscopy. researchgate.net

Integration into Polymeric and Nanostructured Systems for Research Delivery

The lipophilic nature of α-tocopherol makes it suitable for incorporation into polymeric and nanostructured systems, which are being explored for various research applications, including as delivery vehicles. smolecule.comscielo.br

The encapsulation of α-tocopherol within nanoparticles can enhance its solubility in aqueous environments and protect it from environmental degradation. scielo.brresearchgate.net Various polymers have been employed for this purpose, including poly(D,L-lactide-co-glycolide) (PLGA), chitosan (B1678972), and thermosensitive triblock copolymers like PNIPAM-b-PCL-b-PNIPAM. scielo.briaea.orgresearchgate.net Methods such as emulsion evaporation and nanoprecipitation are used to synthesize these nanoparticles. scielo.briaea.org

Studies have shown that the entrapment efficiency of α-tocopherol in these polymeric matrices can be high, with release profiles often characterized by an initial burst followed by a slower, controlled release. iaea.orgresearchgate.net For instance, PLGA nanoparticles have demonstrated entrapment efficiencies of approximately 89% and 95% for different theoretical loadings of α-tocopherol. iaea.orgresearchgate.net Similarly, α-tocopherol loaded nanoparticles based on amphiphilic thermosensitive triblock copolymers have shown controlled release over 140 hours. scielo.brresearchgate.net These nanostructured systems, by virtue of carrying the tocopherol moiety, can be further functionalized through conjugation chemistry, including the use of NHS esters, to attach targeting ligands or other functional molecules for specific research applications.

Table of Research Findings on α-Tocopherol Nanoparticle Formulation

| Polymer System | Synthesis Method | Particle Size | Entrapment Efficiency | Release Profile | Reference |

| Poly(DL-lactide-co-glycolide) (PLGA) | Emulsion Evaporation | Varies with surfactant | ~89-95% | Initial burst followed by slower release | iaea.orgresearchgate.net |

| PNIPAM-b-PCL-b-PNIPAM | Nanoprecipitation | < 281 nm | - | Controlled release over 140h | scielo.br |

| Calcium Alginate (CA-NP) | Ionotropic Gelation | 21.9 ± 11.19 nm | - | - | nih.gov |

| Poly(butylene adipate-co-dilinoleic adipate) (PBA-DLA) | Nanoprecipitation | ~149 nm | 48-74% | - | chemrxiv.org |

| Poly(ε-caprolactone) (PCL) | Nanoprecipitation | 184-219 nm | ~99.97% | - | researchgate.net |

Conjugation with Polyethylene (B3416737) Glycol (PEG) for Amphiphilic Architectures

The synthesis of amphiphilic architectures is a key application of (+)-α-Tocopherol NHS succinate, most notably through its conjugation with polyethylene glycol (PEG). This process, known as PEGylation, covalently links the hydrophobic tocopherol "tail" to a hydrophilic PEG "head," creating a molecule with both water-repelling and water-attracting properties. nih.govnih.gov The resulting α-tocopheryl polyethylene glycol succinate (TPGS) is a water-soluble derivative of vitamin E. mdpi.commdpi.com

The synthesis is typically a multi-step process. First, the hydroxyl group of α-tocopherol is esterified with succinic anhydride (B1165640) to form α-tocopherol succinate. smolecule.com Subsequently, the carboxylic acid of the succinate linker is activated with N-hydroxysuccinimide (NHS) to create the amine-reactive (+)-α-Tocopherol NHS succinate. This activated compound is then reacted with an amino-terminated PEG to form the final TPGS conjugate via a stable amide bond. smolecule.comnanocs.net

Researchers have synthesized and characterized various PEGylated vitamin E derivatives using PEGs of different molecular weights, such as 350, 1000, 2000, and 5000 Da. nih.govnih.govmdpi.comnih.gov The choice of PEG size is critical as it influences the properties of the resulting amphiphile. For instance, studies have shown that conjugates made with higher molecular weight PEGs (e.g., PEG5k) tend to form more stable micelles with lower critical micelle concentrations compared to those with lower molecular weight PEGs (e.g., PEG2k). nih.gov Furthermore, advanced architectures have been developed, such as block copolymers where TPGS acts as an initiator for the ring-opening polymerization of other monomers like ε-caprolactone, forming TPGS-b-PCL copolymers. mdpi.com These synthetic strategies yield well-defined amphiphilic molecules that are foundational for creating self-assembled systems.

Table 1: Examples of Synthesized PEG-Tocopherol Conjugates

| Conjugate Name | PEG Molecular Weight (Da) | Key Feature | Reference |

|---|---|---|---|

| γ-T3PGS 350 | 350 | Synthesized from γ-tocotrienol, a vitamin E isomer. | nih.gov |

| TPGS 1000 | 1000 | A widely studied conjugate used as an emulsifier and in drug delivery. | nih.govnih.gov |

| PEG2K-VE | 2000 | Conjugate with a 1:1 molar ratio of PEG to Vitamin E. | nih.gov |

| TPGS2000-b-PCL4000 | 2000 | A block copolymer synthesized with ε-caprolactone for enhanced stability. | mdpi.com |

| PEG5K-VE2 | 5000 | Conjugate with a 1:2 molar ratio of PEG to Vitamin E, linked via lysine. | nih.gov |

Formation of Self-Assembled Micellar Structures for Hydrophobic Payloads in In Vitro Systems

When placed in an aqueous environment, the amphiphilic conjugates of PEG and α-tocopherol succinate spontaneously self-assemble into nanoscopic core-shell structures known as micelles. nih.govresearchgate.net This process is driven by the need to minimize the unfavorable interaction between the hydrophobic tocopherol tails and water. The tocopherol moieties aggregate to form a hydrophobic core, while the hydrophilic PEG chains orient themselves outward, forming a stabilizing corona that interfaces with the surrounding water. researchgate.net

These self-assembled micelles are highly effective carriers for hydrophobic payloads, such as poorly water-soluble drugs, within in vitro systems. The hydrophobic core acts as a reservoir, encapsulating the drug molecules and shielding them from the aqueous medium. nih.gov This encapsulation can significantly increase the apparent water solubility of hydrophobic compounds. For example, D-α-tocopheryl-polyethylene-glycol-succinate (TPGS) micelles were shown to increase the solubility of all-trans-retinoic acid (ATRA) by 478-fold. mdpi.com

The characteristics of these micelles, such as their size, stability, and drug-loading capacity, are critical for their function and are extensively studied. The critical micelle concentration (CMC) is a key parameter, representing the minimum concentration at which micelles form; a low CMC value is desirable as it indicates that the micelles are stable even upon significant dilution. dovepress.com Research has demonstrated the successful encapsulation of various chemotherapeutic agents into tocopherol-based micelles for in vitro studies, including paclitaxel (B517696), mitoxantrone, and doxorubicin (B1662922). nih.govdovepress.comnih.gov For instance, paclitaxel-loaded α-tocopherol succinate-modified chitosan micelles were found to have a mean particle size of approximately 78 nm and a positive zeta potential, with the drug entrapped in an amorphous state within the core. nih.gov Similarly, mitoxantrone-loaded micelles made from Pluronic F68-vitamin E succinate conjugates showed high encapsulation efficiency and sustained drug release in vitro. dovepress.com

Table 2: Properties of Self-Assembled Micelles for Hydrophobic Payload Delivery (In Vitro)

| Micellar System | Hydrophobic Payload | Critical Micelle Concentration (CMC) | Particle Size (nm) | Key Finding | Reference |

|---|---|---|---|---|---|

| CS-TOS | Paclitaxel | 5.8 × 10⁻³ mg/mL | ~78 | Drug was entrapped in an amorphous state. | nih.gov |

| F68-VES | Mitoxantrone | 3.311 mg/L | ~125 | Micelles were stable in the presence of fetal bovine serum for 24 hours. | dovepress.com |

| TPGS | All-trans-retinoic acid (ATRA) | Not specified | 11-20 | Increased ATRA solubility by 478-fold. | mdpi.com |

| TPGS5000-b-PCL15000 | Paclitaxel | Not specified | ≤200 | Enhanced aqueous solubility of paclitaxel from 0.3 µg/mL to 88.4 µg/mL. | mdpi.com |

| O-CMCTS-VES | Doxorubicin | Not specified | Not specified | Showed pH-responsive drug release, with faster release at pH 5.7 than at pH 7.4. | nih.gov |

Synthesis of Prodrugs for Enhanced Research Efficacy in Model Systems

Beyond its role as a hydrophobic anchor in delivery systems, α-tocopherol succinate is used to synthesize prodrugs, where it is covalently conjugated directly to a therapeutic agent. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the biological system. nih.gov This approach is employed to improve the efficacy of drugs in research models by enhancing their delivery, stability, or targeting capabilities. nih.govnih.gov The rationale for using α-tocopheryl succinate (α-TS) is partly due to its own selective pro-apoptotic (cell-killing) activity against various cancer cells, offering the potential for synergistic effects. mdpi.comnih.govolemiss.edu

A prominent example is the synthesis of a doxorubicin-tocopherol succinate prodrug (N-DOX-TOS). In this design, doxorubicin was chemically conjugated to d-α-tocopherol succinate via an amide bond. nih.gov This single-molecule prodrug was found to self-assemble in water into nanoparticles with a highly ordered internal structure and a high drug loading of 34% (w/w). nih.gov In in vivo model systems, these nanoparticles demonstrated greater antitumor efficacy compared to free doxorubicin, highlighting the potential of this prodrug strategy. nih.gov

Another advanced strategy to enhance research efficacy involves modifying the α-tocopherol succinate prodrug for targeted delivery within cells. Researchers developed a mitochondrially targeted analog of vitamin E succinate, named MitoVES, by attaching a triphenylphosphonium (TPP+) cation to the parental compound. nih.gov This modification caused the compound to accumulate specifically within the mitochondria of cancer cells. In model systems, MitoVES induced apoptosis much more potently than the non-targeted version, showing a significant gain in anti-cancer activity while remaining selective for malignant cells. nih.gov This demonstrates how the synthesis of a targeted prodrug can dramatically enhance the efficacy of a compound in a research setting. These studies underscore the value of (+)-α-Tocopherol NHS succinate as a reactive intermediate for creating sophisticated prodrugs that improve therapeutic outcomes in experimental models.

Table 3: Examples of α-Tocopherol Succinate-Based Prodrugs in Model Systems

| Prodrug/System | Active Drug Component | Model System | Key Finding | Reference |

|---|---|---|---|---|

| N-DOX-TOS Nanoparticles | Doxorubicin | In vivo tumor models | Self-assembled into nanoparticles with 34% drug loading; showed greater antitumor efficacy than free doxorubicin. | nih.gov |

| MitoVES | α-Tocopheryl Succinate | Cancer cell lines, experimental tumors | Targeted mitochondria and induced robust apoptosis with a 1-2 log gain in anti-cancer activity compared to the untargeted version. | nih.gov |

| Camptothecin-Tocopherol Prodrug | Camptothecin | In vivo models | Self-assembling prodrug approach was effective for formulating camptothecin. | nih.gov |

| PTX-loaded αTS-NLCs | Paclitaxel | Cancer cell lines | α-Tocopherol succinate potentiated the effectiveness of paclitaxel when used in combination within nanostructured lipid carriers (NLCs). | nih.govolemiss.edu |

Cellular and Molecular Mechanisms of Action in Preclinical Models

Investigation of Differential Cellular Response in In Vitro Cancer Models

Studies have shown that α-TOS selectively targets malignant cells while having minimal impact on normal, non-transformed cells. tandfonline.comnih.govdrugbank.com This selectivity is a cornerstone of its potential as an anti-cancer agent. Its effects are multifaceted, inducing a range of cellular responses from programmed cell death to growth arrest and differentiation.

A primary mechanism of α-TOS's anti-cancer activity is the induction of apoptosis. This has been observed across a wide array of cancer cell lines, including those of hematopoietic, carcinoma, breast, colon, prostate, gastric, and neuroblastoma origin. nih.govtandfonline.comnih.gov The process is primarily initiated through the mitochondrial or intrinsic pathway of apoptosis. nih.gov

Research indicates that α-TOS triggers apoptosis by destabilizing mitochondrial function. nih.govdrugbank.com This involves the modulation of Bcl-2 family proteins, which are critical regulators of the mitochondrial apoptotic pathway. tandfonline.com In neuroblastoma cells, for example, α-TOS-induced apoptosis was enhanced by silencing the anti-apoptotic proteins Bcl-2, Bcl-xL, or Mcl-1. Furthermore, the pro-apoptotic signals induced by α-TOS have been linked to the inhibition of Protein Kinase C (PKC), specifically the PKCα isotype, and a corresponding increase in Protein Phosphatase 2A (PP2A) activity. tandfonline.com

Table 1: Neoplastic Cell Lines Susceptible to α-TOS-Induced Apoptosis This table is interactive. You can sort and filter the data.

| Cell Line Type | Specific Cell Line(s) | Key Findings | References |

|---|---|---|---|

| Hematopoietic | Jurkat T lymphoma, other hematopoietic lines | Induction of apoptosis via PKC inhibition. | tandfonline.com, tandfonline.com |

| Breast Cancer | MDA-MB-231, other breast cancer lines | Apoptosis induction is a primary anti-cancer mechanism. | nih.gov, aacrjournals.org, nih.gov |

| Prostate Cancer | LNCaP, other prostate cancer lines | Apoptosis mediated by up-regulation of the JNK pathway. | nih.gov, nih.gov |

| Colon Cancer | Colon cancer xenografts | Suppressed tumor growth via apoptosis. | tandfonline.com |

| Gastric Cancer | SGC-7901 | Apoptosis induction linked to increased expression of TGF-β1, c-Jun, and JNK1. | nih.gov |

| Neuroblastoma | N-type neuroblastoma cells | Highly susceptible to apoptosis via the mitochondrial pathway. | nih.gov |

| Leukemia | Promyelocytic leukemia cells | Induction of apoptosis. | nih.gov |

| Oral Squamous Carcinoma | Oral squamous carcinoma cell lines | Growth inhibition through apoptosis. | nih.gov |

| Glioma | Glioma cell lines | Susceptible to growth inhibition and apoptosis. | nih.gov |

In addition to inducing cell death, α-TOS effectively inhibits the proliferation of various cancer cells. nih.govdrugbank.com This anti-proliferative effect is often achieved by arresting the cell cycle. In human prostate cancer cells (LNCaP), α-TOS was shown to cause a G1 phase arrest. nih.gov This arrest is a consequence of the downregulation of key cell cycle regulatory proteins, including cyclins D1, D3, and E, as well as cyclin-dependent kinases (cdk) 2 and 4. nih.gov The compound also reduces the kinase activity of cdk4 and the phosphorylation of the retinoblastoma protein (Rb). nih.gov

The inhibition of proliferation is often dose- and time-dependent, as demonstrated in studies with KATO-III gastric cancer cells. This highlights a direct relationship between the concentration of α-TOS and its ability to halt cancer cell growth.

Table 2: Dose- and Time-Dependent Inhibition of KATO-III Gastric Cancer Cell Growth by α-TOS This table is based on findings from a study on gastric cancer cells. The values represent the observed inhibition of cell growth.

| Treatment Duration | α-TOS Concentration (µg/mL) | Outcome |

|---|---|---|

| 24 hours | 25 | No significant inhibition |

| 50 | Significant growth inhibition (P<0.005) | |

| 100 | Significant growth inhibition (P<0.005); more effective than 50 µg/mL | |

| 48 hours | 25 | Significant growth inhibition |

| 50 | Significant growth inhibition (P<0.005) | |

| 100 | Significant growth inhibition (P<0.005); more effective than 50 µg/mL | |

| 72 hours | 25 | Significant growth inhibition |

| 50 | Significant growth inhibition (P<0.005) | |

| 100 | Significant growth inhibition (P<0.005); effect equivalent to 50 µg/mL |

α-TOS has been identified as the most effective form of vitamin E for inducing differentiation in cancer cells, a process where malignant cells are prompted to mature into more specialized, less aggressive, or "normal-like" phenotypes. tandfonline.comtandfonline.com This effect has been particularly noted in melanoma and neuroblastoma cell lines.

In murine B-16 melanoma cells, α-TOS induces distinct morphological alterations, causing cells to appear larger and more elongated. nih.gov It also increases the content of melanin, a biochemical marker of differentiation in these cells. nih.gov Similarly, α-TOS can induce morphological differentiation in neuroblastoma cells. aacrjournals.org An important finding is that these differentiated, neurone-like cells exhibit increased resistance to α-TOS-induced apoptosis, which underscores the compound's selective action against undifferentiated, highly malignant cells. nih.gov

Analysis of Gene Expression Alterations in Research Contexts

The anti-cancer effects of α-TOS are underpinned by significant changes in gene expression. Microarray analysis of breast cancer cells treated with α-TOS revealed the up- and down-regulation of numerous genes involved in critical cellular processes such as cell cycle control, apoptosis, cellular movement, and signal transduction. nih.gov

Specific gene expression changes have been identified in various cancer models:

Prostate Cancer: α-TOS significantly decreases the expression of genes for cell cycle proteins like cyclin D1, D3, E, cdk2, and cdk4. nih.gov It also mediates the transcriptional repression of the androgen receptor (AR) by promoting the degradation of the Sp1 transcription factor.

Gastric Cancer: The compound has been shown to increase the expression of TGF-β1, c-Jun, and JNK1, all of which are involved in apoptosis signaling pathways. nih.gov

Cervical Cancer: α-TOS transcriptionally and translationally inhibits the expression of CD47, a "don't eat me" signal that cancer cells use to evade the immune system.

Table 3: Selected Gene Expression Alterations Induced by α-TOS in Cancer Cells This table is interactive. You can sort and filter the data.

| Cancer Type | Gene(s) Affected | Effect of α-TOS | Cellular Consequence | References |

|---|---|---|---|---|

| Breast Cancer | Multiple genes | Up- and down-regulation | Cell cycle arrest, apoptosis, reduced metastasis | nih.gov |

| Prostate Cancer | CCND1, CCND3, CCNE1, CDK2, CDK4 | Decreased mRNA/protein expression | G1 cell cycle arrest | nih.gov |

| Prostate Cancer | Androgen Receptor (AR) | Transcriptional repression | Inhibition of androgen-dependent signaling | |

| Gastric Cancer | TGF-β1, c-Jun, JNK1 | Increased protein expression | Induction of apoptosis | nih.gov |

| Cervical Cancer | CD47 | Decreased mRNA and protein expression | Enhanced phagocytosis of cancer cells |

Interactions with Intracellular Targets and Signaling Pathways

α-TOS exerts its effects by engaging with multiple intracellular targets and modulating key signaling pathways that govern cell survival and death.

One of its primary targets is the mitochondrion, where it interferes with the ubiquinone-binding site of complex II in the electron transport chain. nih.gov This disruption is a central event in its pro-apoptotic mechanism.

Other key interactions include:

Protein Kinase C (PKC): α-TOS inhibits PKC activity, which is involved in cell proliferation signaling. tandfonline.com

c-Jun-NH2-kinase (JNK) Pathway: In prostate cancer cells, α-TOS activates the JNK pathway, contributing to the induction of mitochondria-mediated apoptosis. nih.gov

CD47-SIRPα Pathway: By downregulating CD47 on cervical cancer cells, α-TOS disrupts this anti-phagocytic signaling axis, thereby promoting immune-mediated clearance of tumor cells.

Fat Mass and Obesity-associated Protein (FTO): A recent study identified that α-TOS can promote the degradation of FTO, an RNA demethylase that is overexpressed in several cancers and contributes to tumor growth.

Tocopherol-Associated Protein (TAP): The anti-cancer activity of α-TOS may be associated with TAP-mediated activation of the tumor suppressor p53. nih.gov

A defining characteristic of α-TOS is that its potent pro-apoptotic activity is "redox-silent." nih.govnih.gov Unlike vitamin E (α-tocopherol), whose biological activity is primarily based on its antioxidant capacity to neutralize free radicals, α-TOS's ability to kill cancer cells is independent of any antioxidant or pro-oxidant function. nih.gov Its structure, featuring an esterified succinate (B1194679) group in place of the free hydroxyl group on the chromanol ring, renders it incapable of participating in redox cycling. nih.gov

The pro-apoptotic effect is instead a direct consequence of its molecular structure, which allows it to act as a mitocan—a small molecule that selectively targets and destabilizes mitochondria in cancer cells, leading to apoptosis. nih.govdrugbank.com Both the tocopheryl and the succinyl parts of the molecule are essential for its maximal pro-apoptotic efficacy. tandfonline.com

Influence on Specific Protein Kinases and Cellular Respiration Pathways

The molecular mechanisms underpinning the anti-neoplastic activity of (+)-α-Tocopherol NHS succinate (α-TOS) in preclinical models involve intricate interactions with key cellular signaling and metabolic pathways. Notably, α-TOS has been shown to modulate the activity of specific protein kinases and interfere with cellular respiration, thereby inducing apoptosis in cancer cells while largely sparing normal cells.

Research has demonstrated that α-TOS can influence protein kinase activity. In murine B-16 melanoma cells, for instance, α-TOS was found to increase the activity of adenosine (B11128) 3',5'-cyclic monophosphate (cAMP)-dependent protein kinase without altering the intracellular levels of cAMP. nih.gov This suggests a mechanism of action that circumvents the canonical cAMP signaling pathway to activate downstream effectors. Furthermore, in human prostate carcinoma cells, the pro-apoptotic effects of α-TOS are linked to the activation of p38 mitogen-activated protein kinase (MAPK). nih.gov This activation is a critical step in the induction of NAG-1 (Nonsteroidal Anti-inflammatory Drug-Activated Gene), a member of the transforming growth factor-beta (TGF-β) superfamily, which plays a role in apoptosis. nih.gov Inhibition of p38 kinase has been shown to block the α-TOS-induced increase in NAG-1 expression, highlighting the dependency of this pathway on p38 activation. nih.gov

The table below summarizes the key findings regarding the influence of (+)-α-Tocopherol NHS succinate on protein kinases and cellular respiration pathways.

| Pathway Component | Effect of (+)-α-Tocopherol NHS succinate | Affected Cell Line(s) | Key Findings |

| cAMP-dependent Protein Kinase | Increased activity | Murine B-16 melanoma | Activity increased without a corresponding rise in cellular cAMP levels. nih.gov |

| p38 Mitogen-Activated Protein Kinase (MAPK) | Activation | Human prostate carcinoma (PC-3) | Activation is crucial for the induction of the pro-apoptotic protein NAG-1. nih.gov |

| Mitochondrial Respiratory Complex II (Succinate Dehydrogenase) | Inhibition | Various cancer cell lines | Competitively inhibits ubiquinone binding sites, leading to ROS production and apoptosis. nih.govresearchgate.netresearchgate.netiiarjournals.org |

| Mitochondrial Respiratory Complex I | Inhibition | Acute promyelocytic leukemia | Contributes to mitochondrial dysfunction and apoptosis. nih.gov |

| Mitochondrial Respiratory Complex III | Inhibition | HeLa cells | Contributes to the overall inhibition of the electron transport chain. nih.gov |

Synergistic Effects with Experimental Therapeutic Modalities in Cancer Cell Lines

A compelling area of preclinical research involves the synergistic application of (+)-α-Tocopherol NHS succinate (α-TOS) with various experimental therapeutic modalities. These combinations have demonstrated enhanced anti-cancer efficacy in a variety of cancer cell lines, often allowing for the use of lower concentrations of the combined agents to achieve a significant therapeutic effect.

One notable synergistic interaction has been observed between α-TOS and pterostilbene (B91288), a natural dietary antioxidant. In human breast cancer cells, the combination of α-TOS and pterostilbene resulted in a synergistic suppression of cell proliferation and tumor growth. nih.gov This effect was attributed to the disruption of downstream signaling pathways, including the inhibition of AP1 activation and the regulation of cell cycle proteins. nih.gov

Furthermore, α-TOS has been shown to potentiate the apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL), a promising anti-cancer agent. nih.govnih.gov In malignant mesothelioma and T lymphoma cell lines, sub-apoptotic doses of α-TOS sensitized the cancer cells to TRAIL-induced apoptosis. nih.govnih.gov The proposed mechanism involves the upregulation of TRAIL death receptors (DR4 and DR5) and the suppression of the pro-survival transcription factor NF-κB. nih.govnih.gov

The efficacy of conventional chemotherapeutic agents has also been enhanced by the co-administration of α-TOS. For example, in human gastric cancer cells, α-TOS was found to enhance the apoptotic effects of doxorubicin (B1662922). nih.gov This synergy was, in part, due to the increased intracellular concentration of doxorubicin, achieved by promoting its influx and suppressing its efflux via the inhibition of the multidrug resistance protein 1 (MDR1). nih.gov Similarly, α-TOS has demonstrated synergistic or additive effects with doxorubicin in prostate cancer cells.

Moreover, α-TOS has been investigated as a radiosensitizer. In human cancer cell lines, it has been shown to enhance the level of radiation-induced chromosomal damage, thereby potentially increasing the efficacy of radiation therapy. iiarjournals.org

The following table details the synergistic effects of (+)-α-Tocopherol NHS succinate with various experimental therapeutic modalities in different cancer cell lines.

| Experimental Therapeutic Modality | Cancer Cell Line(s) | Observed Synergistic Effect | Proposed Mechanism of Synergy |

| Pterostilbene | Human breast cancer (MDA-MB-231) | Enhanced inhibition of cell proliferation and tumor growth. nih.gov | Inhibition of downstream AP1 activation and regulation of cell cycle proteins. nih.gov |

| TRAIL (TNF-related apoptosis-inducing ligand) | Malignant mesothelioma, T lymphoma (Jurkat) | Potentiation of TRAIL-induced apoptosis. nih.govnih.gov | Upregulation of TRAIL death receptors (DR4 and DR5) and suppression of NF-κB activation. nih.govnih.gov |

| Doxorubicin | Human gastric cancer (SGC-7901), Prostate cancer | Enhanced apoptosis and cytotoxicity. nih.gov | Increased intracellular doxorubicin levels via promotion of influx and inhibition of MDR1-mediated efflux. nih.gov |

| Radiation Therapy | Human cervical cancer (HeLa), Ovarian carcinoma | Enhanced radiation-induced chromosomal damage in cancer cells. iiarjournals.org | Not fully elucidated, but involves increased sensitivity of cancer cells to radiation. iiarjournals.org |

| Barasertib, Bortezomib, Lonafarnib | Leukemia lymphocytes (Jurkat) | Strong synergistic cytotoxic effect, particularly with barasertib. iiarjournals.org | Induction of apoptosis and increased production of reactive oxygen species. iiarjournals.org |

Analytical Methodologies for Research Sample Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of (+)-α-Tocopherol NHS succinate (B1194679) and related tocopherol derivatives from complex mixtures. mdpi.com High-performance liquid chromatography (HPLC) is a particularly versatile and widely employed technique for this purpose. mdpi.com

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is a robust and cost-effective method for the analysis of tocopherol derivatives. mdpi.com This technique allows for the reliable separation and quantification of these compounds. mdpi.com Both normal-phase (NP) and reversed-phase (RP) HPLC can be utilized. mdpi.com NP-HPLC has demonstrated excellent separation of tocopherol isoforms in under ten minutes. mdpi.com For instance, a method using a normal-phase column with isocratic elution can achieve baseline separation of α-, β-, γ-, and δ-tocopherols. mdpi.com

RP-HPLC is also commonly used, often with a C18 column. nih.gov A simple and rapid HPLC method was developed for the direct determination of D-tocopheryl acid succinate in various samples, including rat serum and tissues. nih.gov This method utilized a C18 column with UV detection at 205 nm, demonstrating linearity over a concentration range of 0.025 to 100 µg/mL. nih.gov The limit of quantitation was found to be 0.025 µg/mL with a mean extraction efficiency greater than 92%. nih.gov

The choice of detector wavelength is critical for sensitivity. While detection is often performed around 292-295 nm, which is the absorbance maximum for tocopherols (B72186), using a lower wavelength like 205 nm can also be effective for certain derivatives. mdpi.comnih.gov

Interactive Data Table: HPLC Methods for Tocopherol Derivative Analysis

| Parameter | Method 1 (Normal-Phase) mdpi.com | Method 2 (Reversed-Phase) nih.gov |

| Stationary Phase | Normal-Phase Silica Column | C18 Column |

| Mobile Phase | Isocratic mixture of solvents | Not specified |

| Detection | UV-Vis at 292 nm | UV at 205 nm |

| Analytes | α, β, γ, δ-tocopherols | D-tocopheryl acid succinate |

| Linear Range | 10 - 375 µg/mL | 0.025 - 100 µg/mL |

| LOD | 0.32 - 0.63 ppm | Not specified |

| LOQ | 1.08 - 2.11 ppm | 0.025 µg/mL |

| Run Time | < 10 minutes | Not specified |

Fluorescence Detection in Tocopherol Derivative Analysis

For enhanced sensitivity in tocopherol analysis, fluorescence detection (FLD) is a superior alternative to UV-Vis detection. aocs.org Tocopherols are naturally fluorescent, and this property can be exploited for their detection at very low concentrations. aocs.org

A common method involves reversed-phase HPLC with fluorescence detection using an excitation wavelength of approximately 290-295 nm and an emission wavelength of 325-330 nm. aocs.orgnotulaebotanicae.ro This approach has been shown to achieve significantly lower limits of detection (LOD) and limits of quantification (LOQ) compared to UV detection. mdpi.com For example, one method reported an LOD of 9 ng/g for α-tocopherol and 8 ng/g for other tocopherols. notulaebotanicae.ro The high sensitivity of FLD makes it particularly suitable for analyzing samples with trace amounts of tocopherol derivatives. aocs.org

Spectroscopic and Spectrometric Characterization of Conjugates

Spectroscopic and spectrometric techniques are indispensable for the detailed structural analysis of (+)-α-Tocopherol NHS succinate and its conjugates, providing confirmation of molecular structure and purity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including tocopherol derivatives. researchgate.netmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity of atoms within a molecule. researchgate.net

¹H NMR and ¹³C NMR are standard techniques used to characterize the structure of newly synthesized compounds. mdpi.comnih.gov For instance, in the synthesis of α-tocopherol succinate-modified dextran (B179266), ¹H NMR was used to confirm the successful conjugation by identifying the characteristic proton signals of both the dextran and α-tocopherol succinate moieties within the conjugate. nih.govnih.gov Deuterium NMR (²H NMR) has also been used to study the interaction of α-tocopherol with phospholipid model membranes, providing insights into its behavior in biological systems. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the purity of (+)-α-Tocopherol NHS succinate and its conjugates. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing tocopherol derivatives, often in the negative ion mode, which has been found to be more sensitive for these compounds. nih.gov The deprotonated molecule [M-H]⁻ is typically observed. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) can be used to fragment the parent ion, providing structural information based on the fragmentation pattern. nih.gov For example, a common fragmentation pattern for tocopherols involves a retro-Diels-Alder reaction. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the identity of individual components. nih.govfau.de This technique is invaluable for assessing the purity of synthesized compounds and identifying any byproducts. fau.de

Sample Preparation and Extraction Protocols for Biological Samples in Research

The effective extraction of tocopherol derivatives from biological matrices is a crucial first step for accurate analysis. mdpi.com The choice of extraction method depends on the nature of the sample and the subsequent analytical technique.

For liquid samples like serum, a common procedure involves protein precipitation followed by liquid-liquid extraction. For instance, serum can be mixed with ethanol (B145695) to denature proteins, and then the tocopherols are extracted into an organic solvent like hexane (B92381). nih.gov Another method for rat serum involves extraction with sodium dodecyl sulfate (B86663), ethanol, and hexane. nih.gov

For tissue samples, direct homogenization in a suitable solvent is often employed. nih.gov A widely used technique for solid or semi-solid samples, particularly in food analysis, is saponification. nih.gov This process involves heating the sample with a strong alkali, such as potassium hydroxide (B78521) (KOH), to break down lipids and release the tocopherols. nih.gov To prevent degradation of the heat- and light-sensitive tocopherols during this process, antioxidants like ascorbic acid or pyrogallol (B1678534) are often added. nih.gov Following saponification, the tocopherols are typically extracted with a nonpolar solvent like n-hexane or a mixture of n-hexane and ethyl acetate (B1210297). nih.gov

Other extraction techniques that have been explored include Soxhlet extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). ipb.pt The choice of extraction solvent is also critical, with solvents like methanol, ethanol, and hexane being commonly used. researchgate.net

Interactive Data Table: Common Extraction Methods for Tocopherols

| Extraction Method | Sample Type | Key Reagents/Steps | Reference |

| Liquid-Liquid Extraction | Serum | Ethanol (for protein precipitation), Hexane (for extraction) | nih.gov |

| Liquid-Liquid Extraction | Rat Serum | Sodium dodecyl sulfate, Ethanol, Hexane | nih.gov |

| Saponification | Solid/Semi-solid samples | Potassium hydroxide (KOH), Antioxidants (e.g., ascorbic acid), n-hexane/ethyl acetate | nih.gov |

| Direct Solvent Extraction | Tissue homogenates | Hexane | nih.gov |

Extraction Methods from Cell Cultures and Animal Tissues

The precise measurement of (+)-α-Tocopherol NHS succinate and its metabolic byproducts from biological samples is essential for elucidating its cellular absorption, metabolic pathways, and functional mechanisms. The selection of an appropriate extraction technique is contingent upon the specific research objectives, the biological sample type—whether from cell cultures or animal tissues—and the subsequent analytical instrumentation to be utilized.

For in vitro studies involving cell cultures, the initial step typically involves washing the cells with a phosphate-buffered saline (PBS) solution to eliminate any residual extracellular compound. Following this, the cells are lysed, and the lipids, which include (+)-α-Tocopherol NHS succinate, are extracted using organic solvents. A prevalent and effective technique is a two-phase extraction process. This method begins with the cells being scraped into methanol, followed by the addition of chloroform (B151607) and water to form a biphasic mixture. Upon centrifugation, the lower lipid-containing chloroform layer is carefully collected. To ensure exhaustive extraction, this procedure can be repeated. An alternative approach employs a hexane and isopropanol (B130326) mixture, which is proficient at extracting both polar and nonpolar lipid species.

The extraction from animal tissues presents greater complexity due to the increased lipid content and the inherent heterogeneity of the tissues. nih.gov The initial step involves the homogenization of the tissue, usually in a buffered solution, to create a uniform sample. A widely adopted and efficient method for the extraction of tocopherols from these homogenized tissues is the Folch method, which utilizes a chloroform-methanol mixture in a 2:1 volume ratio. This technique effectively extracts a wide spectrum of lipids. Saponification, a process that involves heating the sample with a potent alkali such as potassium hydroxide, is frequently performed before solvent extraction. This procedure hydrolyzes triacylglycerols, thereby liberating the tocopherols and enabling their subsequent extraction into an organic solvent like hexane or diethyl ether. It is important to note, however, that saponification can lead to the degradation of certain vitamin E esters. Consequently, direct solvent extraction is sometimes the preferred method, particularly when the analytical goal is to measure the intact succinate ester.

To control for potential analyte loss during the sample preparation stages, the inclusion of an internal standard is a critical step, irrespective of the sample origin. Synthetic analogs of tocopherol, for instance, 2,2,5,7,8-pentamethyl-6-chromanol, are commonly utilized for this purpose. The final extract is typically dried under a gentle stream of nitrogen gas and subsequently reconstituted in a solvent that is compatible with the intended analytical method, such as High-Performance Liquid Chromatography (HPLC).

Table 1: Extraction Methods for (+)-α-Tocopherol NHS Succinate

| Sample Type | Extraction Method | Key Steps | Common Solvents | Internal Standard Example |

| Cell Cultures | Two-phase organic extraction | Cell washing (PBS), Lysis, Solvent addition, Centrifugation, Collection of organic layer | Methanol, Chloroform, Water | 2,2,5,7,8-pentamethyl-6-chromanol |

| Cell Cultures | Single-phase organic extraction | Cell washing (PBS), Lysis, Solvent addition, Centrifugation, Collection of supernatant | Hexane, Isopropanol | 2,2,5,7,8-pentamethyl-6-chromanol |

| Animal Tissues | Folch method with optional saponification | Homogenization, (Optional Saponification), Solvent extraction, Centrifugation, Collection of organic layer | Chloroform, Methanol | 2,2,5,7,8-pentamethyl-6-chromanol |

| Animal Tissues | Direct solvent extraction | Homogenization, Solvent extraction, Centrifugation, Collection of organic layer | Hexane, Diethyl ether | 2,2,5,7,8-pentamethyl-6-chromanol |

Deconjugation Procedures for Metabolite Analysis

Within the cellular environment, (+)-α-Tocopherol NHS succinate undergoes metabolic transformation, and its resulting metabolites are frequently conjugated to enhance their water solubility and facilitate their excretion from the body. The principal conjugated forms are glucuronides and sulfates of the tocopherol metabolites. nih.gov To enable the analysis of the core metabolite structures, a deconjugation step is required to enzymatically or chemically cleave these conjugated moieties.

Enzymatic hydrolysis represents the most specific and widely employed method for deconjugation. nih.gov The cleavage of glucuronide conjugates is typically achieved using β-glucuronidase, an enzyme commonly sourced from Helix pomatia or Escherichia coli. nih.gov In this procedure, the sample extract is incubated with the enzyme under precisely controlled conditions of pH and temperature to ensure optimal activity. In a similar fashion, sulfatase enzymes are utilized for the hydrolysis of sulfate conjugates. It is a common practice to employ a cocktail of both β-glucuronidase and sulfatase to facilitate the simultaneous cleavage of both types of conjugates.

The success of the enzymatic deconjugation is contingent upon several critical parameters, including the concentration of the enzyme, the duration of the incubation period, the temperature, and the pH of the reaction buffer. Consequently, these variables must be meticulously optimized for the specific metabolite and biological matrix under investigation. Following the enzymatic hydrolysis, the now deconjugated metabolites are extracted from the aqueous reaction medium using an appropriate organic solvent, such as ethyl acetate or a mixture of hexane and isopropanol. The resulting organic extract is then concentrated and subjected to analysis, typically by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS), for the identification and quantification of the free metabolites. This comprehensive approach provides a detailed understanding of the metabolic fate of (+)-α-Tocopherol NHS succinate. However, it's important to be aware that deconjugation processes can sometimes introduce artifacts. nih.gov

Table 2: Deconjugation Procedures for Metabolite Analysis

| Conjugate Type | Enzyme | Enzyme Source (Example) | Post-Deconjugation Extraction Solvent (Example) | Analytical Technique |

| Glucuronide | β-glucuronidase | Helix pomatia | Ethyl acetate | HPLC, LC-MS |

| Sulfate | Sulfatase | - | Hexane/Isopropanol | HPLC, LC-MS |

| Mixed (Glucuronide & Sulfate) | β-glucuronidase and Sulfatase cocktail | Helix pomatia / - | Ethyl acetate or Hexane/Isopropanol | HPLC, LC-MS |

Preclinical Research Applications and Model Systems

Application in In Vitro Cell Culture Models

In vitro studies using cell cultures have been instrumental in elucidating the cellular and molecular mechanisms of action of (+)-α-Tocopherol NHS succinate (B1194679), also known as α-tocopheryl succinate (α-TOS).

Assessment of Selective Cytotoxicity in Malignant versus Non-Malignant Cells

A compelling attribute of α-TOS is its selective cytotoxicity towards malignant cells, while largely sparing their non-malignant counterparts. nih.govtandfonline.commdpi.comnih.gov Research has consistently demonstrated that α-TOS induces apoptosis, or programmed cell death, in a variety of cancer cell lines, including those from breast, colon, and prostate cancers. nih.govmdpi.comnih.gov This selectivity is a crucial factor for a potential anti-cancer agent, as it suggests a lower likelihood of damage to healthy tissues. nih.govnih.gov

The proposed mechanism for this selectivity involves several factors. One theory suggests that cancer cells may have a higher rate of uptake or a lower capacity to hydrolyze the succinate ester compared to normal cells. Another possibility lies in the differential response to oxidative stress; while normal cells possess robust antioxidant defense systems, many tumor cells are deficient in enzymes like superoxide (B77818) dismutase, making them more susceptible to the pro-oxidant effects that can be triggered by α-TOS. Studies have shown that α-TOS can induce apoptosis in cancer cells irrespective of their p53 status, a protein often mutated in cancers. nih.gov

Table 1: Selective Cytotoxicity of α-Tocopherol Succinate (α-TOS) in Cancer vs. Normal Cells

| Cell Type | Effect of α-TOS | Reference |

|---|---|---|

| Malignant Cells | ||

| Breast Cancer Cells | Induces apoptosis and cell cycle arrest. nih.gov | nih.gov |

| Colon Cancer Cells | Induces apoptosis; shows cooperative killing with TRAIL. nih.govnih.gov | nih.govnih.gov |

| Prostate Cancer Cells | Induces apoptosis. nih.gov | nih.gov |

| Mesothelioma Cells | Induces apoptosis. nih.gov | nih.gov |

| T Lymphoma Cells | Induces apoptosis. nih.gov | nih.gov |

| Non-Malignant Cells | ||

| Normal Breast Cells | Does not affect cell growth in most cases. nih.gov | nih.gov |

| Normal Human Fibroblasts | Weak cytotoxicity. mdpi.com | mdpi.com |

| Normal Tissues (in vivo) | Non-toxic. nih.gov | nih.gov |

Exploration of Concentration-Dependent Effects on Cellular Processes

The effects of α-TOS on cellular processes are markedly concentration-dependent. At varying concentrations, it can inhibit proliferation, induce differentiation, and trigger apoptosis in cancer cells. tandfonline.com For instance, in breast cancer cells, dose-dependent treatment with α-TOS has been shown to lead to cell cycle arrest. nih.gov The ability of α-TOS to modulate these fundamental cellular processes underscores its potential as a multi-faceted anti-cancer agent.

Furthermore, research has explored how α-TOS can enhance the efficacy of other cancer treatments. It has been shown to potentiate the growth-inhibitory effects of ionizing radiation and certain chemotherapeutic agents on cancer cells, without affecting normal cells. tandfonline.com This synergistic effect could potentially allow for lower doses of conventional therapies, thereby reducing their associated side effects.

Studies in In Vivo Animal Models

In vivo studies in animal models have provided crucial insights into the physiological effects and therapeutic potential of (+)-α-Tocopherol NHS succinate.

Evaluation in Xenograft and Syngeneic Tumor Models (Non-Human)

The anti-tumor activity of α-TOS has been evaluated in both xenograft and syngeneic mouse models. Xenograft models, which involve implanting human tumor cells into immunocompromised mice, have demonstrated the ability of α-TOS to inhibit tumor growth. nih.govnih.govnih.gov For example, in a xenograft model of human breast cancer, α-TOS, particularly in combination with pterostilbene (B91288), inhibited tumor growth and invasion. nih.gov Similarly, in a colon cancer xenograft model, α-TOS showed a profound anti-tumor effect by inhibiting proliferation and inducing apoptosis. nih.gov

Syngeneic models, which utilize tumor cells that are genetically compatible with the immunocompetent host mouse, allow for the study of anti-tumor responses in the context of a functional immune system. criver.comchampionsoncology.com Studies using syngeneic models have provided valuable data on the interaction of α-TOS with the immune system. While some research has shown α-TOS to be effective in suppressing tumor growth in these models, other studies have reported a lack of anti-tumor activity and even toxicity in immunocompetent mice, suggesting that the host's immune status may play a critical role in the therapeutic outcome. uwa.edu.aunih.govnih.gov These findings underscore the complexity of translating preclinical findings to clinical applications and highlight the need for further research to understand the interplay between α-TOS and the immune system.

Table 2: Summary of In Vivo Tumor Model Studies with α-Tocopherol Succinate (α-TOS)

| Model Type | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| Xenograft | Breast Cancer | Inhibited tumor growth and invasion, especially with pterostilbene. nih.gov | nih.gov |

| Xenograft | Colon Cancer | Inhibited tumor cell proliferation and induced apoptosis. nih.gov | nih.gov |

| Xenograft | Human Lung Cancer | A γ-tocopherol-rich mixture (not solely α-TOS) reduced tumor volume and weight. nih.gov | nih.gov |

| Syngeneic | Murine Mesothelioma | Ineffective at inhibiting tumor development and showed toxicity in immunocompetent mice. uwa.edu.aunih.gov | uwa.edu.aunih.gov |

| Syngeneic | Murine Mammary Cancer | Vesiculated α-TOS inhibited pre-established tumor growth when given intraperitoneally. nih.gov | nih.gov |

Future Directions and Emerging Research Paradigms

Advancements in Targeted Delivery Approaches for Research Purposes

The NHS ester group on (+)-α-Tocopherol NHS succinate (B1194679) makes it an ideal candidate for covalent conjugation to biomolecules, a feature that is central to the development of next-generation targeted delivery systems for research applications. The core strategy involves attaching the α-tocopherol succinate moiety to a targeting ligand that can recognize and bind to specific cellular or tissue markers. This allows for the precise delivery of the vitamin E derivative to a region of interest, enabling researchers to study its effects with high specificity.

Emerging research is focused on several key areas:

Organelle-Specific Targeting: One of the most promising avenues is the design of conjugates that deliver α-tocopherol succinate directly to specific cellular organelles, such as mitochondria. nih.gov Vitamin E succinate has been identified as a mitochondrial-damaging molecule that can induce apoptosis in cancer cells. nih.govnih.gov By conjugating (+)-α-Tocopherol NHS succinate to mitochondria-penetrating peptides or other mitochondrial-targeting signals, researchers can create tools to investigate mitochondrial dysfunction, oxidative stress, and cell death pathways with enhanced precision. nih.gov

Receptor-Mediated Delivery: Another advanced approach involves conjugating the compound to ligands that bind to overexpressed receptors on specific cell types. For instance, linking it to molecules like hyaluronic acid, which targets the CD44 receptor often overexpressed in tumor cells, creates a delivery system for investigating cell-specific responses to α-tocopherol succinate. nih.gov

Stimuli-Responsive Systems: Future delivery systems are being designed to be "smart," releasing their payload in response to specific environmental triggers. For research purposes, (+)-α-Tocopherol NHS succinate can be incorporated into nanocarriers, such as pH-sensitive nanovesicles, that remain stable under normal physiological conditions but release the compound in the acidic microenvironment characteristic of tumors or endosomes. nih.gov This allows for controlled experimental setups to study the compound's action under specific pathological conditions.

These targeted strategies are instrumental in moving from systemic administration models to highly localized perturbation studies, providing clearer insights into the molecular mechanisms of α-tocopherol succinate in discrete biological contexts.

Integration with Novel Biological Research Tools and Technologies

The unique chemical properties of (+)-α-Tocopherol NHS succinate facilitate its integration with a variety of modern biological research tools, creating novel reagents and probes for complex experimental questions. The reactivity of the NHS ester with primary amines allows for its straightforward incorporation into diverse molecular scaffolds. smolecule.com

Key integrations include:

Proteomics and Bioconjugation: The compound is used as a labeling agent in proteomics. smolecule.com By reacting it with proteins, researchers can attach a lipophilic "tail" to a protein of interest. This can be used to study how lipidation affects protein localization, membrane association, or interaction with other cellular components. The ability to form stable amide bonds makes it a reliable tool for creating these modified proteins for functional assays. smolecule.com

Development of Amphiphilic Polymers: (+)-α-Tocopherol NHS succinate is a building block for synthesizing novel amphiphilic polymers with unique self-assembling properties. For example, its conjugation with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or dextran (B179266) results in amphiphilic molecules that can self-assemble into micelles or nanoparticles in aqueous solutions. nih.govnih.gov These nanostructures serve as versatile research platforms for encapsulating and studying the delivery of other hydrophobic molecules, using the α-tocopherol portion as the lipid core. nih.govnih.gov

Creation of Multifunctional Probes: Researchers are exploring the synthesis of multifunctional molecules where (+)-α-Tocopherol NHS succinate is co-conjugated with other functional moieties, such as fluorescent dyes or affinity tags. Such constructs would allow for simultaneous tracking of the molecule's delivery and investigation of its biological effects, providing a multi-layered view of its journey and impact within a cell or organism.

The table below summarizes key research applications stemming from the integration of (+)-α-Tocopherol NHS succinate with other technologies.

| Technology Integration | Resulting Research Tool | Research Application | Key Findings/Goals |

| Bioconjugation | Protein-Tocopherol Conjugates | Proteomics, Cell Biology | Study of protein lipidation, membrane anchoring, and protein-protein interactions. smolecule.com |

| Polymer Chemistry | Amphiphilic Block Copolymers (e.g., Dex-TOS, HA-VES) | Drug Delivery Research | Creation of nanoscaled micelles for the encapsulation and controlled release of hydrophobic agents. nih.govnih.gov |

| Nanotechnology | Stimuli-Responsive Nanovesicles | Cancer Biology Research | pH-sensitive carriers that release α-tocopherol succinate in acidic tumor microenvironments to study targeted cytotoxicity. nih.gov |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are becoming indispensable for predicting and understanding the behavior of complex molecules like (+)-α-Tocopherol NHS succinate and its conjugates at an atomic level. Molecular dynamics (MD) simulations and docking studies provide insights that are often difficult to obtain through experimental methods alone. nih.gov

Computational modeling is instrumental in predicting how conjugates derived from (+)-α-Tocopherol NHS succinate will interact with biological targets. Molecular docking, for example, can simulate the binding of a tocopherol-ligand conjugate to a target receptor, providing valuable information on binding affinity and orientation. mdpi.com

Docking Studies: Researchers can build computational models of a conjugate, such as one where α-tocopherol succinate is linked to a peptide that targets a cancer cell receptor. Docking simulations can then predict the most likely binding pose of this conjugate to its receptor, helping to rationalize its biological activity or guide the design of more potent variants. mdpi.com This approach was used to understand the interaction of α-tocopherol derivatives with mitochondrial proteins, which are key targets for its pro-apoptotic effects.

Predicting Membrane Permeation: Simulations can also model the interaction of the lipophilic α-tocopherol moiety with lipid bilayers. This helps in predicting how its conjugation to other molecules might affect their ability to cross cell membranes, a critical factor for intracellular targeting.

While predictive binding studies are important, understanding the flexibility and stability of these conjugates in a biological environment is equally crucial. Molecular dynamics simulations can track the motions of a molecule over time, providing a dynamic picture of its behavior.

Conformational Analysis: When (+)-α-Tocopherol NHS succinate is conjugated to a large molecule like a protein or a polymer, the resulting conjugate can adopt a range of different shapes or conformations. MD simulations can explore these conformational landscapes to identify the most stable and prevalent structures. This is critical for understanding how the conjugate will present its targeting moiety to a receptor.

Stability of Self-Assembled Structures: For tocopherol-containing amphiphiles that form micelles or other nanostructures, MD simulations are used to assess their stability. nih.gov These simulations can predict how changes in the conjugate's structure or the surrounding environment (like pH or salt concentration) will affect the integrity of the nanoparticle. For example, simulations have been used to study the encapsulation of α-tocopherol within cyclodextrins, revealing the optimal stoichiometry and stability of the complex, which is a principle that extends to more complex conjugate systems. nih.gov

These computational tools allow for the rational design of novel research agents based on (+)-α-Tocopherol NHS succinate, enabling researchers to refine molecular structures for optimal stability, targeting, and biological activity before committing to costly and time-consuming synthesis and experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stability of (+)-α-Tocopherol NHS succinate in experimental formulations?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 290–294 nm) is the gold standard for quantifying purity. Use C18 reverse-phase columns and mobile phases like methanol:water (95:5 v/v) for optimal separation . Gas chromatography (GC) is also suitable for volatile derivatives. Validate methods per pharmacopeial guidelines (e.g., USP 〈551〉) to ensure sensitivity and specificity . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability under varying temperatures .

Q. How does the solubility profile of (+)-α-Tocopherol NHS succinate influence its formulation in cell culture or in vivo studies?

- Methodology : The compound is practically insoluble in water but dissolves in organic solvents (ethanol, acetone, methylene chloride). For aqueous systems, use emulsifiers like Tween-80 or encapsulate in cyclodextrins (e.g., CD9–CD22) at a 1:2 molar ratio to enhance bioavailability. Pre-solubilize in ethanol (≤0.1% v/v) for cell culture to avoid cytotoxicity .

Q. What are the pharmacopeial standards for (+)-α-Tocopherol NHS succinate, and how do they guide experimental design?

- Methodology : The USP and European Pharmacopoeia specify purity thresholds (>98%) and identity tests (FT-IR, NMR). For example, USPα-Tocopheryl Acid Succinate RS requires a melting point of 76–78°C and UV absorbance maxima at 284 nm. Adhere to these standards when preparing reference materials to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant efficacy data when (+)-α-Tocopherol NHS succinate is co-administered with other antioxidants (e.g., vitamin C)?

- Methodology : In vitro studies using purified Hb-Hp 2-2 complexes show vitamin C increases redox-active iron, counteracting (+)-α-Tocopherol’s protective effects on HDL oxidation. Use multivariate regression to adjust for confounding variables (e.g., baseline oxidative stress). In vivo, employ Hp 2-2 transgenic mouse models to isolate genotype-specific interactions .

Q. What experimental designs optimize the encapsulation efficiency of (+)-α-Tocopherol NHS succinate in drug delivery systems?